Carvomenthol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3127-80-8 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3 |
InChI Key |
ULJXKUJMXIVDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1O)C(C)C |
density |
0.887-0.893 |
Origin of Product |
United States |
Synthetic Methodologies for Carvomenthol
Chemo- and Stereoselective Synthesis Routes
These synthetic strategies are designed to selectively modify specific functional groups within a precursor molecule, leading to the formation of carvomenthol (B157433) with a particular relative stereochemistry.
Catalytic Hydrogenation Approaches (e.g., carvone (B1668592) transformation)
Catalytic hydrogenation is a primary method for synthesizing this compound from carvone, a readily available unsaturated ketone found in essential oils. The transformation involves the sequential reduction of carvone's three reducible functionalities: an endocyclic carbon-carbon double bond, an exocyclic carbon-carbon double bond (isopropenyl group), and a carbonyl group. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions. wikipedia.org
The typical reaction sequence proceeds as follows:
Hydrogenation of the endocyclic C=C bond: Carvone is first hydrogenated to produce carvotanacetone (B1241184).
Hydrogenation of the exocyclic C=C bond: Carvotanacetone is further reduced to yield carvomenthone.
Hydrogenation of the carbonyl group: The final step is the reduction of the ketone in carvomenthone to the secondary alcohol, this compound. wikipedia.orgresearchgate.net
Various metal catalysts are employed for this transformation, with palladium (Pd), rhodium (Rh), and nickel (Ni) being common choices. researchgate.nethw.ac.ukresearchgate.net The choice of catalyst, support material (e.g., carbon, alumina), solvent, temperature, and hydrogen pressure can influence the reaction rate and the distribution of intermediate and final products. hw.ac.uk For instance, hydrogenation of carvone over certain palladium catalysts can yield carvotanacetone and carvomenthone. researchgate.nethw.ac.uk The subsequent reduction of carvomenthone to this compound completes the synthesis.
| Catalyst System | Precursor | Key Intermediate(s) | Final Product(s) | Reference |
|---|---|---|---|---|
| Palladium (Pd) on various supports (Al2O3, C) | Carvone | Carvotanacetone, Carvomenthone | Carvomenthone, Carvacrol (B1668589) (under specific H2 concentrations) | hw.ac.uk |
| Rhodium complex [Rh(NN)Si] on carbon materials | Carvone | Carvotanacetone | Carvomenthone | researchgate.net |
| Raney Nickel, Ni/SiO2 | Menthone/Isomenthone (related to Carvomenthone) | - | Menthol (B31143) isomers (related to this compound) | researchgate.net |
Hydration Reactions of Precursor Alkenes (e.g., sabinene)
This compound isomers can be prepared from other monoterpenes like sabinene (B1680474) through hydration reactions. Sabinene is a bicyclic monoterpene that can be converted to monocyclic terpene alcohols. The direct acid-catalyzed hydration of sabinene typically leads to the formation of terpinen-4-ol, a constitutional isomer of this compound, through the opening of its cyclopropane (B1198618) ring.
However, a related compound, sabinene hydrate (B1144303) (also known as 4-thujanol), is a key intermediate in certain synthetic pathways. mdpi.com Sabinene hydrate itself is a bicyclic monoterpene alcohol. mdpi.com While not a direct precursor in a simple hydration reaction to this compound, its synthesis from precursors like α-thujene or (-)-3-thujol highlights the manipulation of bicyclic systems to generate functionalized monoterpenoids. google.comlookchem.com The conversion of sabinene to p-menthane (B155814) structures, which form the backbone of this compound, can also be achieved through reactions with acids like peracetic acid, leading to triol intermediates. univie.ac.at Subsequent chemical modifications of these intermediates could potentially yield this compound.
Photo-oxidation and Reduction Pathways (e.g., terpinolene (B10128) conversion)
A two-step pathway involving photo-oxidation followed by reduction can be utilized to convert terpinolene into this compound isomers. Terpinolene, a monoterpene with two double bonds, is susceptible to oxidation.
Photo-oxidation: In the first step, terpinolene undergoes a photosensitized oxidation reaction. This is typically achieved by irradiating a solution of terpinolene in the presence of a photosensitizer (e.g., Rose Bengal) and oxygen. The reaction generates singlet oxygen, which then reacts with terpinolene to form intermediates such as terpinolene epoxide.
Reduction: The epoxide intermediate is then reduced in a subsequent step. Treatment with a reducing agent, such as lithium aluminum hydride (LiAlH₄), opens the epoxide ring and reduces it to an alcohol, yielding isomers of this compound. This method allows for the introduction of hydroxyl groups at specific positions on the p-menthane skeleton.
This approach is analogous to the conversion of other terpenes, like citronellol, into diols via photooxidation and reduction, demonstrating the utility of this method for functionalizing terpene skeletons.
Halogenation-Initiated Synthesis Routes (e.g., allylic chlorination of carvone)
Synthesis routes initiated by halogenation offer another avenue to this compound. This strategy involves the introduction of a halogen atom, typically chlorine or bromine, onto the precursor molecule, which is then substituted and reduced. A plausible pathway starting from carvone could involve the following conceptual steps:
Allylic Halogenation: A precursor such as limonene (B3431351) or carvone undergoes allylic halogenation. For example, treatment of carvone with calcium hypochlorite (B82951) can produce 10-chlorocarvone.
Nucleophilic Substitution: The resulting chlorinated compound can then undergo a nucleophilic substitution reaction. Reacting it with a source of hydroxide (B78521) or acetate (B1210297) would replace the chlorine atom with a hydroxyl or acetoxy group.
Reduction: If an acetoxy group was introduced, it would first be hydrolyzed to a hydroxyl group. The final step involves the complete reduction of the remaining double bonds and the carbonyl group of the carvone backbone using a suitable reducing agent or catalytic hydrogenation, ultimately yielding this compound.
Enantioselective Synthesis Approaches
Enantioselective synthesis is crucial for producing specific, optically pure stereoisomers of this compound, which is important in fields where chirality dictates biological activity or sensory properties.
Asymmetric Catalysis in this compound Production
Asymmetric catalysis is the most effective method for achieving high enantioselectivity in the synthesis of chiral molecules like this compound. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
The most common application of asymmetric catalysis for this purpose is in the hydrogenation of prochiral precursors such as carvone or carvotanacetone. The process employs transition metal complexes (often based on rhodium, ruthenium, or iridium) coordinated with chiral ligands. These ligands create a chiral environment around the metal center, which directs the hydrogen atoms to add to one face of the substrate's double bond or carbonyl group.
Key aspects of this approach include:
Chiral Ligands: A vast array of chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been developed. The specific structure of the ligand is critical in determining the efficiency and enantioselectivity of the catalyst.
Substrate Control: The hydrogenation can be directed to either the C=C double bonds or the C=O group. Asymmetric hydrogenation of the C=C bond in carvone or carvotanacetone can set the stereocenters on the cyclohexane (B81311) ring, while the subsequent reduction of the ketone can be performed stereoselectively to yield the desired this compound isomer.
High Enantiomeric Excess: These methods can achieve very high levels of enantiomeric excess (ee), often exceeding 95%, which is a measure of the purity of the desired enantiomer.
While direct examples for this compound are specialized, the principles are well-established in the asymmetric synthesis of related compounds like menthol, where the asymmetric hydrogenation of citronellal (B1669106) is a key industrial process. Similar strategies are applicable to this compound precursors.
| Catalyst Type | Precursor Type | Transformation | Stereochemical Control | Reference Principle |
|---|---|---|---|---|
| Chiral Rhodium-Diphosphine Complexes (e.g., Rh-BINAP) | Unsaturated Ketones (e.g., Carvone) | Asymmetric Hydrogenation of C=C | Creates chiral centers on the ring with high enantioselectivity. | nih.gov |
| Chiral Ruthenium Catalysts | Unsaturated Ketones | Asymmetric Hydrogenation of C=C | Effective for a wide range of unsaturated substrates. | mdpi.com |
| Chiral Titanocene Catalysts | Unsaturated compounds (alkenes, imines) | Enantioselective Hydrogenation | Offers an alternative metal system for asymmetric reductions. | researchgate.net |
Chiral Pool-Based Synthetic Strategies
The synthesis of p-menthane monoterpenoids, including this compound, frequently leverages the "chiral pool," which consists of abundant, naturally occurring chiral molecules that serve as inexpensive starting materials. nih.gov Terpenes like limonene and carvone, found in the essential oils of citrus fruits and spearmint, are prominent examples of such precursors. nih.govscripps.eduresearchgate.net These strategies allow for the creation of specific stereoisomers by taking advantage of the inherent chirality of the starting material.
One established pathway begins with (+)-limonene, a readily available terpene from citrus peels. libretexts.org A key transformation in this route is the selective catalytic reduction of limonene. This is followed by a series of steps including epoxidation, hydrolysis, and acylation to yield intermediates that can lead to the this compound scaffold. libretexts.org Similarly, carvone, another monoterpene ketone, serves as a versatile starting material for synthesizing more complex chiral natural products. researchgate.netresearchgate.net The hydrogenation of the endocyclic double bond of carveol (B46549), a derivative of carvone, is a direct route to obtaining this compound.
The biotransformation of limonene also presents a viable chiral pool strategy. For instance, microbial catalysts can hydroxylate limonene at specific positions. The fungus Aureobasidium pullulans has been identified as containing a limonene-3-hydroxylase, an enzyme that can stereospecifically and regioselectively hydroxylate limonene, representing a crucial step in a potential biotechnological pathway to menthol-type compounds. researchgate.net Furthermore, the bacterium Rhodococcus opacus can convert d-limonene into (+)-trans-carveol, which can then be further transformed into carvone or reduced to form this compound and its isomers. nih.gov
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| (+)-Limonene | Selective catalytic reduction, epoxidation, hydrolysis | (+)-1-hydroxyneothis compound | libretexts.org |
| (R)-(−)-Carvone | Reduction | This compound derivatives | researchgate.net |
| d-Limonene | Microbial hydroxylation (Rhodococcus opacus) | (+)-trans-Carveol | nih.gov |
Derivatization Strategies for this compound Analogues in Research
Chemical modification of the this compound structure is a key strategy for creating novel analogues for research, aiming to alter physical properties or biological activity. mdpi.com These modifications primarily target the secondary alcohol group of the molecule.
Esterification Reactions for Structural Modification
Esterification of the hydroxyl group in this compound and its isomers, like menthol, is a common method for structural modification. This reaction converts the alcohol into an ester, which can significantly alter properties such as lipophilicity and volatility. For example, menthyl esters are a well-studied class of compounds. researchgate.net
In a representative procedure adapted from the derivatization of similar terpene alcohols, this compound can be reacted with an acyl donor, such as acetic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This process yields the corresponding this compound acetate. The modification of the hydroxyl group to an ester can influence how the molecule interacts with biological systems. mdpi.com This strategy is widely used to create a library of derivatives for structure-activity relationship (SAR) studies. researchgate.net
| Alcohol Precursor | Reagents | Product | Reference |
| R-(−)- or S-(+)-8-hydroxycarvone | Acetic anhydride, 4-dimethylaminopyridine (DMAP) | R-(−)- or S-(+)-8-Acetoxycarvotanacetone | mdpi.com |
| Menthol | Naproxen acyl chloride | Fluorescent diastereomeric esters | nih.gov |
Oxidation and Reduction Transformations for Novel Derivatives
The secondary alcohol functional group of this compound allows for straightforward oxidation and reduction reactions, providing a pathway to other valuable derivatives.
Oxidation: The oxidation of this compound yields the corresponding ketone, carvomenthone. This transformation is a pivotal reaction in the synthesis of p-menthane derivatives. Various oxidizing agents can achieve this conversion. For instance, the oxidation of carveol to carvone is a well-documented process, often utilizing catalysts to ensure high conversion and selectivity. google.com Similar methodologies can be applied to oxidize this compound. The selective oxidation of secondary alcohols is a fundamental transformation in organic synthesis, often employing metal-supported catalysts or other specific oxidizing agents to avoid over-oxidation. mdpi.com
Reduction: Conversely, the reduction of the ketone carvomenthone can produce this compound. Catalytic hydrogenation is a common method for this transformation. For example, the hydrogenation of carvone can lead to dihydrocarvone (B1202640), dihydrocarveol, or this compound, depending on the reaction conditions and catalyst used. The choice of catalyst (e.g., PtO₂, Raney Nickel) and reaction parameters can influence the stereochemical outcome of the reduction, allowing for the selective synthesis of specific this compound isomers. libretexts.org
| Starting Compound | Transformation | Reagents/Catalyst (Example) | Product |
| This compound | Oxidation | Chromium-based reagents, PCC | Carvomenthone |
| Carvomenthone | Reduction | H₂, PtO₂ or Raney Nickel | This compound |
| Carveol | Oxidation | Zinc octoate, 2-aminophenol | Carvone |
Biosynthesis and Natural Occurrence of Carvomenthol
Biosynthetic Pathways and Precursor Molecules
The biosynthesis of carvomenthol (B157433) is intrinsically linked to the broader p-menthane (B155814) monoterpene pathway, which is responsible for a variety of compounds including menthol (B31143) and carvone (B1668592).
The biosynthesis of p-menthane monoterpenes, including this compound, begins with the universal C5 precursor, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. These precursors are combined to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes.
In members of the Mentha (mint) genus, the first committed step in this specific pathway is the cyclization of GPP to form the cyclic olefin (-)-limonene (B1674923). researchgate.netnih.gov This reaction is catalyzed by the enzyme (-)-limonene synthase. researchgate.net Limonene (B3431351) then serves as the fundamental hydrocarbon skeleton that undergoes a series of subsequent modifications to yield a diverse array of oxygenated p-menthane monoterpenes. researchgate.netnih.gov
Following the formation of limonene, the biosynthetic pathway to this compound involves a sequence of hydroxylation and reduction reactions catalyzed by specific enzymes.
Hydroxylation of Limonene: The limonene molecule is first hydroxylated to form an alcohol. In the pathway leading to the closely related compound carvone, (-)-limonene is hydroxylated at the C6 position by a cytochrome P450 monooxygenase, specifically limonene-6-hydroxylase, to produce (-)-trans-carveol (B1215196). researchgate.netnih.gov
Oxidation of Carveol (B46549): The resulting (-)-trans-carveol can then be oxidized to (-)-carvone. This reaction is catalyzed by a NAD+-dependent dehydrogenase known as (-)-trans-carveol dehydrogenase. researchgate.netnih.gov
Reduction to this compound: The formation of this compound from these intermediates requires subsequent reduction steps. While the precise enzymatic sequence is not as extensively detailed as the pathway to menthol, it is understood to proceed through the reduction of the unsaturated ketone, carvone. This likely involves one or more reductase enzymes. For instance, carvone can be reduced to dihydrocarvone (B1202640) by a carvone reductase. The carbonyl group of dihydrocarvone or a related intermediate is then reduced to a hydroxyl group, and the endocyclic double bond is saturated to yield the final this compound structure. Enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily are known to be involved in the reduction of monoterpenes and related compounds in other plant biosynthetic pathways and are likely candidates for catalyzing these final steps. nih.govfrontiersin.org
Table 1: Key Enzymes in the Biosynthetic Pathway Leading to this compound Intermediates
| Enzyme Name | Precursor | Product | Reaction Type |
| (-)-Limonene Synthase | Geranyl Diphosphate | (-)-Limonene | Cyclization |
| Limonene-6-hydroxylase | (-)-Limonene | (-)-trans-Carveol | Hydroxylation |
| (-)-trans-Carveol Dehydrogenase | (-)-trans-Carveol | (-)-Carvone | Oxidation |
| Reductase Enzymes (putative) | Carvone / Dihydrocarvone | This compound | Reduction |
Isolation and Characterization from Natural Sources
This compound is a constituent of the essential oils of several aromatic plants, and its isolation involves extraction from the plant matrix followed by separation from other volatile components.
The primary methods for extracting essential oils containing this compound from plant materials are based on distillation.
Steam Distillation: This is one of the most common commercial methods for extracting essential oils from plants like mint and thyme. inspirajournals.comnih.govdavuniversity.org In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and oil vapor is then cooled in a condenser, and the resulting liquid is collected. The essential oil, being immiscible with water, separates and can be collected. davuniversity.org
Hydrodistillation: In this method, the plant material is boiled directly in water. iscientific.orgcabidigitallibrary.org The steam generated, which contains the volatile oils, is condensed and collected. This technique is often used in laboratory settings and for smaller-scale extraction. The yield and composition of the oil can be influenced by factors such as distillation time and temperature. iscientific.org For Mentha longifolia, hydrodistillation has been used to extract essential oils where major components were identified as carvone and limonene, key precursors in the this compound pathway. researchgate.net
Solvent Extraction: This method involves the use of organic solvents like n-hexane to extract the essential oils. researchgate.net Solvent extraction can sometimes yield a higher quantity of oil compared to distillation methods. researchgate.net After the plant material is treated with the solvent, the solvent is evaporated to leave behind the concentrated essential oil.
Table 2: Comparison of Essential Oil Extraction Methods
| Extraction Method | Principle | Common Plant Sources | Key Features |
| Steam Distillation | Volatilization of compounds using externally generated steam. davuniversity.org | Mentha species, Thymus species. inspirajournals.comnih.gov | Widely used commercially; efficient for heat-stable compounds. |
| Hydrodistillation | Volatilization of compounds by boiling plant material in water. cabidigitallibrary.org | Mentha species, Mentha longifolia. iscientific.orgumass.edu | Simpler setup, suitable for lab scale; can cause hydrolysis of some compounds. |
| Solvent Extraction | Dissolving oils in a volatile organic solvent, followed by solvent removal. researchgate.net | Mentha longifolia. researchgate.net | Can achieve high yields; potential for solvent residues in the final product. |
Due to the complex nature of essential oils, which can contain hundreds of different compounds, chromatographic techniques are essential for the separation, identification, and quantification of this compound.
Gas Chromatography (GC): This is the foremost analytical technique for the analysis of volatile compounds in essential oils. essentialoilsforhealing.comthermofisher.com A sample of the essential oil is vaporized and passed through a long capillary column. The components separate based on their boiling points and interaction with the column's stationary phase. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of GC with the identification power of mass spectrometry. thermofisher.comnih.gov As each compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented into a unique pattern of ions. This mass spectrum serves as a "fingerprint" that can be compared against spectral libraries for positive identification of compounds like this compound. thermofisher.com
High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile analysis, HPLC is a valuable technique for separating non-volatile compounds or for preparative isolation of specific components from an extract. nih.gov Reverse-phase HPLC can be used to separate isomers of monoterpenoids. nih.govresearchgate.net Due to the lack of a strong chromophore in this compound, detection can be challenging and may require derivatization or specialized detectors. researchgate.net
Geographic and Species Distribution in Research Literature
The presence and concentration of this compound and its precursors in essential oils are highly dependent on the plant species, genetic makeup (chemotype), geographical location, and environmental conditions. nih.govnih.gov
Mentha Species: The genus Mentha is widely distributed across temperate regions of Europe, Asia, Australia, and North America. ijbiotech.com Many species are known for their diverse essential oil profiles. For example, Mentha longifolia (Horse Mint) has been found in various regions, with studies from Tajikistan and other areas reporting essential oils rich in compounds like piperitenone (B1678436) oxide, carvone, and menthone, which are all biosynthetically related to this compound. umass.edu The chemical composition of the same species can vary significantly based on its origin. nih.gov
Thymus Species: The genus Thymus (thyme) is native to the Mediterranean region and is known for its chemical polymorphism, resulting in various chemotypes. nih.gov Different populations of the same species can produce essential oils dominated by different compounds, such as thymol (B1683141), carvacrol (B1668589), linalool, or geraniol. mdpi.commdpi.com While thymol and carvacrol are the most well-known components, other monoterpenoids, including those in the p-menthane family, are also present. The specific chemotype is often correlated with the climate, with phenolic chemotypes (thymol, carvacrol) dominating in warmer regions. mdpi.comresearchgate.net The presence of this compound is less commonly reported as a major constituent but can be found as a minor component in certain chemotypes or species.
The distribution of these plants and the chemical variability within them mean that the natural occurrence of this compound is widespread but quantitatively variable. Research often focuses on "chemotypes," which are distinct populations within a species that produce a specific profile of chemical compounds, determined by genetics and influenced by the environment. nih.govmdpi.com
Documented Occurrence in Plant Species (e.g., Anthriscus nitida, Tetradenia riparia)
While plants are a primary source of monoterpenoids, the presence of this compound in certain species is not always well-documented.
Anthriscus nitida : A review of the scientific literature on the chemical composition of essential oils from the genus Anthriscus does not yield direct evidence of this compound as a natural constituent of Anthriscus nitida. Related species, such as Chervil (Anthriscus cerefolium), are recognized for their use as flavoring agents, and while this compound is listed as a known flavoring agent, this does not confirm its natural origin within the plant itself. fda.govfda.gov
Tetradenia riparia : Extensive chemical analyses of the essential oils from Tetradenia riparia have identified a wide array of terpenoid compounds, including monoterpenes and sesquiterpenes. However, based on available scientific studies, this compound is not listed as a component of this plant's essential oil. sci-hub.seup.ac.za Some general literature on pesticidal phytochemicals may list "4-carvomenthol" among broad categories of monoterpene alcohols with known acaricidal properties, and separately mention Tetradenia riparia as a plant with such properties, but a direct link confirming its presence in the plant is not established in specific compositional analyses. sci-hub.seup.ac.za
Presence in Specific Organisms (e.g., Polygraphus poligraphus beetle)
Insects, particularly bark beetles, are known to produce and utilize monoterpenoids as semiochemicals for communication.
Polygraphus poligraphus : Research into the volatile organic compounds emitted by the Polygraphus poligraphus beetle has identified several terpene alcohols that function as components of its aggregation pheromone. However, a review of the available literature indicates that this compound has not been identified as one of the specific compounds produced or utilized by this beetle species.
Stereochemical Aspects and Isomerism of Carvomenthol
Isomeric Forms and Configurational Assignments
Carvomenthol (B157433) is a diastereomer of the more commonly known menthol (B31143). The isomers of this compound are defined by the spatial arrangement of the hydroxyl, methyl, and isopropyl groups attached to the cyclohexane (B81311) ring.
Absolute Configurations of this compound Isomers
This compound and its diastereomers, neothis compound and isothis compound, possess three chiral centers, leading to a number of possible stereoisomers. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) configuration.
The specific absolute configurations for the naturally occurring or synthetically relevant isomers are detailed below:
| Compound Name | IUPAC Name | Absolute Configuration |
| This compound | (1R,2R,5R)-2-Methyl-5-(1-methylethyl)cyclohexan-1-ol | 1R, 2R, 5R |
| Neothis compound | (1R,2S,5R)-2-Methyl-5-(1-methylethyl)cyclohexan-1-ol | 1R, 2S, 5R |
| Isothis compound | (1S,2R,5R)-2-Methyl-5-(1-methylethyl)cyclohexan-1-ol | 1S, 2R, 5R |
Enantiomeric Relationships and Chirality
Each of the named isomers of this compound is chiral and therefore has a non-superimposable mirror image, its enantiomer. For instance, the enantiomer of (1R,2R,5R)-carvomenthol is (1S,2S,5S)-carvomenthol. These enantiomeric pairs exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules.
The relationship between this compound, neothis compound, and isothis compound is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
Conformational Analysis and Dynamics
The cyclohexane ring of this compound and its isomers is not planar and exists predominantly in chair conformations to minimize angular and torsional strain. The stability of these conformers is influenced by the steric interactions of the substituents.
Identification and Characterization of Molecular Conformers
The substituents (hydroxyl, methyl, and isopropyl groups) on the cyclohexane ring can occupy either axial or equatorial positions. The chair conformation with the bulky isopropyl group in an equatorial position is generally the most stable due to the avoidance of 1,3-diaxial interactions. libretexts.org Computational studies, often employing Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying the most stable conformers and their relative energies.
For instance, in the most stable chair conformation of this compound, the isopropyl and methyl groups are predicted to be in equatorial positions to minimize steric hindrance. The orientation of the hydroxyl group (axial or equatorial) will then define the most stable conformer for each diastereomer.
Ring-Conversion Equilibrium Studies
The cyclohexane ring in this compound and its isomers is conformationally mobile, undergoing a process known as ring inversion or ring flipping. youtube.comresearchgate.net This process interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa. youtube.com
Chiral Recognition and Enantiomeric Purity Assessment in Research
The ability to distinguish between the enantiomers of this compound is crucial in various fields, including fragrance and pharmaceutical research. Chiral recognition involves the differential interaction of enantiomers with a chiral environment.
Several analytical techniques are employed to assess the enantiomeric purity of carvomenthal samples. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for separating enantiomers. These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
NMR spectroscopy, in the presence of chiral solvating agents or chiral derivatizing agents, is another valuable tool. researchgate.net These agents form transient diastereomeric complexes with the enantiomers of this compound, resulting in distinct NMR signals that can be integrated to determine the enantiomeric excess. For example, menthol has been used as a chiral resolving agent in the synthesis of other compounds. nih.govresearchgate.net
Methodologies for Enantiomeric Differentiation
The separation and identification of this compound enantiomers rely on creating a chiral environment that allows for differential interaction with each enantiomer. This is primarily achieved through chromatographic and spectroscopic techniques.
Chiral Gas Chromatography (GC)
Direct enantiomeric separation of the volatile this compound isomers is effectively accomplished using chiral Gas Chromatography (GC). gcms.cz This technique employs a capillary column coated with a chiral stationary phase (CSP). For compounds like this compound, derivatized cyclodextrins are commonly used as CSPs. gcms.czcoresta.org These cyclic oligosaccharides have a chiral structure that allows for the formation of transient, diastereomeric inclusion complexes with the this compound enantiomers. Differences in the stability and steric fit of these complexes lead to different retention times on the column, enabling their separation and differentiation. hplc.sk For instance, stationary phases such as heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin have proven effective in resolving all eight stereoisomers of menthol, a closely related compound. coresta.org
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric differentiation. nih.gov Two main approaches are used:
Direct Separation: This involves using a chiral stationary phase, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.govchromatographyonline.com The enantiomers of this compound interact differently with the chiral surface of the stationary phase, leading to separation. The choice of mobile phase (normal, reversed, or polar organic) is crucial and must be optimized for effective resolution. chromatographyonline.com
Indirect Separation via Derivatization: In this method, the enantiomeric mixture of this compound is reacted with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using a standard, achiral HPLC column. chiralpedia.commdpi.com For this compound, its hydroxyl group can be esterified with a chiral acid (e.g., Mosher's acid) to form diastereomeric esters, which are then separated chromatographically. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to differentiate enantiomers by converting them into diastereomers or by using a chiral solvating agent (CSA). nih.gov
Using Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, reacting this compound with a CDA (like Mosher's acid chloride) produces diastereomers. acs.org These diastereomers will exhibit distinct signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, as the nuclei are no longer in chemically equivalent environments. acs.orgnih.gov
Using Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms weak, transient diastereomeric complexes with the analyte enantiomers directly in the NMR tube. unipi.it This association leads to small but measurable differences in the chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their differentiation without covalent modification. unipi.it
Determination of Enantiomeric Excess
Once a method for differentiating the enantiomers is established, the same technique can typically be used to quantify their relative amounts and determine the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, calculated as:
ee (%) = (|[R] - [S]| / ([R] + [S])) × 100
Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively.
Chromatographic Quantification
For both chiral GC and HPLC, quantification is achieved by integrating the areas of the corresponding chromatographic peaks. elifesciences.orgnih.gov Assuming the detector response is the same for both enantiomers (or diastereomeric derivatives), the ratio of the peak areas directly corresponds to the ratio of the enantiomers in the mixture. researchgate.net The enantiomeric excess is then calculated using the peak areas:
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) × 100
This method is highly accurate and can detect minor enantiomers, making it the standard for determining optical purity. researchgate.net
NMR-Based Quantification
When using NMR spectroscopy with a chiral derivatizing agent, the enantiomeric excess can be determined by integrating the distinct signals corresponding to each of the newly formed diastereomers. researchgate.net The relative integrals of these well-resolved peaks provide a direct measure of the enantiomeric ratio. acs.org This approach is advantageous as it is rapid and does not require physical separation of the components. researchgate.net
Data Tables
Table 1: Methodologies for Enantiomeric Differentiation and Quantification of this compound
| Methodology | Principle | Application for this compound |
|---|---|---|
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase (CSP), leading to different retention times. | Direct separation and quantification of all volatile this compound stereoisomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct: Differential interaction with a CSP. Indirect: Covalent reaction with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on an achiral column. | Direct: Separation on polysaccharide-based CSPs. Indirect: Derivatization of the hydroxyl group to form diastereomeric esters, followed by separation and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Creation of a diastereomeric environment using a CDA or a chiral solvating agent (CSA), resulting in distinguishable signals for each enantiomer. | Differentiation and quantification by reacting with a CDA (e.g., Mosher's acid) and integrating the distinct signals in the resulting spectrum. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isothis compound |
| Neothis compound |
| Neoisothis compound |
| Mosher's acid (MTPA) |
Advanced Analytical Techniques in Carvomenthol Research
Novel Chiral Analytical Approaches
Chirality-Sensitive Microwave Three-Wave Mixing
Chirality-Sensitive Microwave Three-Wave Mixing (M3WM) represents a sophisticated and advanced spectroscopic technique employed for the precise analysis of chiral molecules in the gas phase. Since its initial experimental implementation around 2013, M3WM has emerged as a robust method capable of differentiating between enantiomers and quantifying their relative abundance, known as enantiomeric excess (ee). This technique operates on the principles of resonant, coherent, and nonlinear light-matter interaction within the microwave regime, leveraging the unique spectral fingerprints of molecules researchgate.netnih.govacs.orgscispace.com.
The fundamental advantage of M3WM lies in its ability to exploit the phase sensitivity of microwave signals, which is inherently linked to a molecule's chirality. This phase dependence arises from the signs of the molecule's electric dipole moment components along its principal axes of inertia (μa·(μb × μc)). Enantiomers, being non-superimposable mirror images, exhibit opposite signs for this triple product, leading to a characteristic phase difference, typically π radians, in the M3WM signal nih.govnih.gov. This makes the technique highly sensitive to the stereochemical configuration of molecules. Unlike some optical methods that rely on weaker magnetic-dipole transitions, M3WM is a fully electric-dipole allowed process, contributing to its enhanced signal strength and sensitivity scispace.comaip.org.
The experimental methodology of M3WM involves a sequence of precisely timed microwave pulses, commonly referred to as "drive," "twist," and "listen" pulses. These pulses excite a specific triad (B1167595) of rotational energy levels within the molecule. By carefully controlling the frequencies and durations of these pulses, and by analyzing the phase and amplitude of the resulting "listen" signal, researchers can determine the absolute configuration of a chiral molecule and accurately measure its enantiomeric excess, even within complex mixtures without the need for prior separation researchgate.netnih.govaip.orgresearchgate.netdicp.ac.cnresearchgate.net.
Application to Carvomenthol (B157433):
The utility of M3WM has been demonstrated through its application to molecules such as 4-carvomenthenol, a compound previously uncharacterized by rotational spectroscopy aip.orgdicp.ac.cnnih.gov. In studies involving 4-carvomenthenol, researchers measured its rotational spectrum across the 2-8.5 GHz frequency range, identifying three distinct molecular conformers aip.orgdicp.ac.cnnih.gov. The M3WM technique was instrumental in this research, enabling the determination of the absolute configuration of the molecule and the quantification of its enantiomeric excess. This process involved identifying suitable three-wave mixing cycles through quantum chemical calculations and verifying them using double-resonance experiments, followed by optimization of the microwave pulse sequences aip.orgnih.gov. Notably, natural sources, such as the male beetle of Polygraphus poligraphus, produce (R)-4-carvomenthenol with a high enantiomeric excess of over 99% mpg.de.
Detailed Research Findings and Data:
The M3WM technique offers several key research findings:
Absolute Configuration Determination: With knowledge of the transition dipole matrix elements and the measured phases of the M3WM signal, the absolute configuration of a chiral molecule can be directly ascertained from a single measurement aip.orgnih.gov.
Enantiomeric Excess (ee) Measurement: The amplitude of the M3WM signal is directly proportional to the enantiomeric excess of the sample researchgate.net. This allows for quantitative analysis of chiral mixtures, offering a significant advantage over methods that require enantiomeric separation researchgate.netresearchgate.net. For instance, research applying M3WM to carvone (B1668592) (a related chiral terpene) demonstrated its capability to measure ee in mixtures. In one study, a 3:1 mixture of R-to-S carvone, with an expected ee of 50.2% (accounting for sample purities), yielded measured ee values of 39% and 37% in different experimental runs, illustrating the technique's quantitative performance mst.edu.
The ability of M3WM to perform isomer- and conformer-selective analysis, as demonstrated with the three conformers of 4-carvomenthenol, further enhances its value in detailed molecular characterization researchgate.netnih.govaip.org.
| Sample Composition (R:S) | Expected % ee (R) | Measured % ee (R) (Experiment A) | Measured % ee (R) (Experiment B) |
| 3:1 | 50.2% | 39% | 37% |
Computational and Theoretical Studies of Carvomenthol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations aim to describe the behavior of electrons in molecules, which dictates their chemical properties. These methods are fundamental to understanding molecular structure, bonding, and reactivity.
Application of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a highly popular and versatile method in computational chemistry due to its favorable balance between computational cost and accuracy for a wide range of chemical systems wikipedia.orgyoutube.comd-nb.info. DFT methods rely on the electron density as the fundamental quantity to determine the electronic structure and properties of a molecule wikipedia.orgyoutube.com. By employing various exchange-correlation functionals and basis sets, DFT can accurately predict electronic properties, molecular orbital parameters, and even spectroscopic characteristics youtube.comnih.govmpg.de. Studies related to "4-carvomenthenol" have involved the assessment of DFT methods, highlighting its application in understanding molecules of this class rsc.org. DFT is instrumental in calculating the ground-state electronic structure, providing a first-principles approach to molecular behavior wikipedia.org.
Semi-empirical Methods for Molecular Analysis
Semi-empirical methods represent a class of quantum chemical calculations that simplify the computational process by introducing approximations and using parameters derived from experimental data wikipedia.orgcopernicus.orgresearchgate.net. These methods, such as AM1, PM3, PM6, and DFTB, are significantly faster than ab initio or standard DFT calculations, making them suitable for analyzing larger molecules or performing extensive conformational sampling wikipedia.orgcopernicus.orgmdpi.comstackexchange.com. They are often employed for initial geometry optimizations, preliminary electronic structure analysis, and predicting thermochemical properties like heats of formation mdpi.comstackexchange.comresearchgate.net. While specific results for Carvomenthol (B157433) using these methods were not detailed in the provided snippets, their general applicability allows for efficient exploration of molecular properties.
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of molecules like this compound.
Computational Conformational Search and Energy Minimization
The ability of molecules to adopt different spatial arrangements, known as conformations, plays a critical role in their physical and chemical properties scielo.org.mx. Computational conformational analysis involves systematically exploring the various possible arrangements of atoms in a molecule and determining their relative energies. Techniques such as molecular modeling kits and computational software are used to generate and optimize different conformers, identifying the most stable structures wikipedia.org. Studies have investigated the conformational flexibility of molecules related to this compound, employing methods that include relaxed potential energy scans. Energy minimization procedures, often coupled with DFT or semi-empirical methods, are used to refine these conformers and establish their energy landscape nih.govwikipedia.org. Understanding these conformational preferences is key to predicting molecular behavior and interactions scielo.org.mx.
Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT, are capable of predicting various spectroscopic parameters that can be experimentally verified. These parameters include rotational constants and dipole moments, which are directly related to a molecule's electronic structure and geometry youtube.comnih.govmpg.de. The accurate prediction of these values aids in the interpretation of experimental spectroscopic data, such as microwave or NMR spectroscopy, and can help confirm proposed molecular structures or conformations nih.govmpg.de. While specific spectroscopic parameters for this compound were not detailed in the provided search snippets, these computational predictions are a standard practice in molecular characterization youtube.commpg.de.
Thermodynamic and Kinetic Modeling of Reactions Involving this compound
Computational chemistry is indispensable for dissecting the mechanisms of chemical reactions, including those that might involve this compound. This involves mapping potential energy surfaces to identify reactants, transition states, and products, thereby elucidating the step-by-step process of a reaction. Methods such as the Intrinsic Reaction Coordinate (IRC) and the Reaction Path Hamiltonian (RPH) are employed to analyze the dynamics along the reaction pathway. DFT calculations are frequently used to determine thermodynamic parameters such as activation energies (Ea), Gibbs free energies (ΔG), and enthalpies (ΔH), which are crucial for understanding reaction rates and spontaneity. Although specific studies focusing on the thermodynamic and kinetic modeling of reactions involving this compound were not detailed in the provided snippets, these computational methodologies are broadly applicable to understanding the reactivity of such compounds.
Computational Thermochemistry for Reaction Pathways
Computational thermochemistry involves the use of theoretical methods to calculate the thermodynamic properties of chemical substances and reactions nih.gov. For reaction pathways, these calculations are essential for understanding the feasibility and energy landscape of a chemical transformation.
Key Aspects and Methodologies:
Thermodynamic Properties: Studies in this area typically focus on calculating properties such as enthalpies of formation (ΔHf°), entropies (S°), heat capacities (Cp), and Gibbs free energies (ΔG) for reactants, intermediates, transition states, and products nih.govresearchgate.netkaust.edu.sa. These values help determine the stability of species and the energy changes associated with each step in a reaction.
Reaction Pathways: Computational thermochemistry is used to map out potential reaction pathways by calculating the energy of various molecular configurations. This includes identifying stable intermediates and transition states, which represent the highest energy points along a reaction coordinate jsps.go.jpsaskoer.calibretexts.org. Density Functional Theory (DFT) is a widely employed method for these calculations due to its balance of accuracy and computational cost jsps.go.jprsc.orgpku.edu.cnnih.govresearchgate.netarxiv.org. Other methods, such as ab initio calculations and composite methods, are also utilized for higher accuracy nih.gov.
Mechanism Elucidation: By comparing the calculated energies of different pathways, researchers can predict the most kinetically and thermodynamically favored reaction mechanisms. This understanding is critical for optimizing reaction conditions and designing new synthetic routes libretexts.orgnih.govarxiv.orgfreescience.info. For instance, calculating the energy profile for a reaction can reveal whether it proceeds through a concerted mechanism or a stepwise process involving intermediates.
Data Tables: Due to the absence of specific computational studies on this compound in the provided search results, no data tables detailing its thermochemical properties or reaction pathways can be presented. However, typical data tables in such studies would include calculated enthalpies, entropies, and free energies for various species and reaction steps, often presented with associated uncertainties or computational method details.
Prediction of Activation Energies and Site Reactivity
Predicting activation energies is fundamental to understanding reaction kinetics, as the activation energy (Ea) dictates how fast a reaction proceeds libretexts.orgchemrxiv.orgarxiv.org. Site reactivity refers to the relative ease with which different parts of a molecule undergo chemical transformations.
Key Aspects and Methodologies:
Activation Energies (Ea): Computational methods, particularly DFT combined with transition state theory, are used to calculate the energy barrier that must be overcome for a reaction to occur rsc.orgpku.edu.cnmmlpi.chchemrxiv.org. These calculations involve locating the transition state structure, which represents the highest energy point along the minimum energy pathway between reactants and products. Accurate prediction of activation energies is vital for kinetic modeling and understanding reaction rates chemrxiv.orgarxiv.org.
Site Reactivity: By calculating activation energies for reactions occurring at different positions (sites) within a molecule, researchers can assess its inherent reactivity profile. This comparison helps identify the most susceptible or reactive sites, guiding synthetic strategies and understanding selectivity rsc.orgpku.edu.cnchemrxiv.orgarxiv.org. For example, if a molecule has multiple functional groups, computational studies can predict which group is most likely to react under specific conditions.
Methodologies: DFT calculations are commonly used to determine activation energies by locating transition states and calculating the energy difference between the transition state and the reactants rsc.orgpku.edu.cnresearchgate.netarxiv.org. Advanced techniques, including machine learning models, are also being developed to predict activation energies more rapidly and efficiently, especially for large chemical spaces chemrxiv.orgarxiv.orgchemrxiv.orgnih.gov. These models can learn complex relationships between molecular structures and reactivity.
Data Tables: As with thermochemistry, specific research findings and data tables for this compound regarding activation energies and site reactivity were not found in the reviewed literature. Typically, such data would be presented in tables listing calculated activation energies for specific reaction steps or comparisons of activation energies for reactions occurring at different sites on a molecule, often referencing the computational methods and basis sets used.
Compound List:
this compound
Molecular Interactions and Target Identification Computational and in Vitro Binding Studies
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational method used to predict how a small molecule (ligand) binds to a larger molecule (receptor), such as a protein. This technique provides insights into potential binding sites, interaction modes, and binding affinities, which are crucial for understanding a compound's biological activity.
Investigation of Binding Energy with Receptors (e.g., Histamine (B1213489) H1 Receptor)
Studies employing molecular docking have investigated the interaction of carvomenthol (B157433) with the Histamine H1 receptor. These analyses have indicated that this compound exhibits favorable binding energy with this receptor scielo.brscielo.brusp.br. This finding suggests a potential mechanism for this compound's observed effects, such as the attenuation of allergic inflammatory processes, by interacting with the Histamine H1 receptor, which could lead to a reduction in histamine release and subsequent amelioration of symptoms like itching and anaphylactic shock reactions scielo.brscielo.br.
Profiling Interactions with Enzymes (e.g., Cyclooxygenases, Phospholipase A2)
This compound has also been a subject of molecular docking studies aimed at profiling its interactions with key enzymes involved in inflammatory pathways, namely cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2) scielo.brscielo.br. These investigations utilize computational modeling to visualize and analyze how this compound might bind to the active sites of these enzymes. While the specific binding energy values for these enzyme interactions are not detailed in the provided snippets, the inclusion of COX and PLA2 as targets in these docking analyses highlights research efforts to understand this compound's potential modulation of these enzymatic activities, which are central to inflammatory processes scielo.brscielo.br.
Chemoinformatics and Structure-Interaction Relationship Exploration
Chemoinformatics is an interdisciplinary field that combines chemistry, biology, and informatics to solve chemical problems, particularly in drug discovery and design hilarispublisher.comejbi.orgfrontiersin.orgnih.govnih.gov. It plays a vital role in understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. While specific SAR studies directly on this compound are not extensively detailed in the provided search results, the principles of chemoinformatics are fundamental to such investigations. These approaches, including quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict the biological effects of chemical compounds based on their structural features, thereby guiding the optimization of lead compounds and the design of new molecules with desired properties hilarispublisher.comejbi.orgnih.gov.
Data Table: Molecular Docking Targets of this compound
| Target Molecule | Interaction Type | Binding Affinity Indication | Citation(s) |
| Histamine H1 Receptor | Molecular Docking | Favorable binding energy | scielo.brscielo.brusp.br |
| Cyclooxygenase-1 (COX-1) | Molecular Docking | Investigated | scielo.brscielo.br |
| Cyclooxygenase-2 (COX-2) | Molecular Docking | Investigated | scielo.brscielo.br |
| Phospholipase A2 (PLA2) | Molecular Docking | Investigated | scielo.brscielo.br |
Compound List:
this compound
Histamine
Prostaglandin E2 (PGE2)
Compound 48/80
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)
Phospholipase A2 (PLA2)
Meloxicam
Diclofenac
Zileuton
Chlorpheniramine
Narigenin
Selagin
Resveratrol
Luteolin-7-glucuronide
Genistin
1-p-tolyl-anthraquinone
Future Research Directions and Challenges in Carvomenthol Research
Advancements in Stereocontrolled Synthesis Methodologies
The stereochemical complexity of carvomenthol (B157433), with its multiple chiral centers, presents a considerable challenge for synthetic chemists. The development of methodologies that allow for precise control over the stereochemistry of the final product is a primary objective. Future research in this area is expected to focus on several promising avenues.
One of the key challenges lies in the selective synthesis of specific this compound isomers. While various methods exist for the synthesis of p-menthane (B155814) structures, achieving high diastereoselectivity and enantioselectivity remains a significant hurdle. The use of biocatalysts, such as lipases, in kinetic resolutions of racemic intermediates has shown promise for the synthesis of a variety of terpenoids. mdpi.com These enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of stereoisomers. Future work will likely involve the discovery and engineering of novel enzymes with enhanced selectivity and broader substrate scope for this compound synthesis.
Another promising direction is the application of chemoenzymatic strategies. This approach combines the advantages of traditional chemical synthesis with the high stereoselectivity of enzymatic reactions. For instance, squalene-hopene cyclases (SHCs) have demonstrated the ability to perform stereocontrolled cyclizations of linear terpenes, generating chiral scaffolds that can be further elaborated into complex terpenoids. dntb.gov.ua Exploring the potential of engineered cyclases to produce specific p-menthane skeletons for this compound synthesis could open up new and efficient synthetic routes.
Furthermore, the development of novel catalytic systems is crucial. This includes the design of new chiral catalysts for asymmetric hydrogenation, epoxidation, and other key transformations in this compound synthesis. The goal is to develop robust and scalable processes that can deliver specific stereoisomers of this compound with high purity and yield, which is essential for detailed structure-activity relationship studies and potential applications.
Further Elucidation of Uncharacterized Biosynthetic Pathways
While the biosynthetic pathway of the well-known monoterpenoid, menthol (B31143), in Mentha species has been extensively studied, the pathways leading to other p-menthane monoterpenoids like this compound are not as well understood. nih.gov Future research will need to focus on identifying and characterizing the specific enzymes and genetic regulatory networks involved in this compound biosynthesis.
The biosynthesis of monoterpenoids in plants begins with the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org These are then converted to geranyl diphosphate (GPP), the precursor for all monoterpenes. nih.gov The cyclization of GPP, catalyzed by terpene synthases (TPSs), is a key branching point that determines the basic carbon skeleton of the resulting monoterpene. While the limonene (B3431351) synthase involved in menthol biosynthesis is well-characterized, the specific synthases that may produce precursors for this compound are yet to be fully identified. researchgate.net
Future investigations will likely involve a combination of genomics, transcriptomics, and metabolomics to identify candidate genes encoding for the enzymes involved in this compound formation in plants that produce this compound. Once identified, these enzymes will need to be heterologously expressed and biochemically characterized to confirm their function. This will not only fill in the gaps in our understanding of monoterpenoid biosynthesis but could also enable the metabolic engineering of microorganisms or plants for the sustainable production of specific this compound isomers. nih.govnih.gov
A significant challenge in this area is the often low abundance of these "minor" monoterpenoids and the enzymes responsible for their production, making their detection and characterization difficult. Advanced analytical techniques will be crucial in tracing the metabolic flux and identifying the intermediates in these uncharacterized pathways.
| Key Enzyme Classes in Monoterpenoid Biosynthesis | Function | Relevance to this compound Research |
| Terpene Synthases (TPSs) | Catalyze the cyclization of Geranyl Diphosphate (GPP) to form various monoterpene skeletons. | Identification of specific TPSs that may produce the p-menthane skeleton of this compound or its immediate precursors. |
| Cytochrome P450 Monooxygenases (P450s) | Introduce hydroxyl groups and other functionalities to the monoterpene backbone. | Characterization of P450s responsible for the specific hydroxylation patterns observed in different this compound isomers. |
| Dehydrogenases/Reductases | Catalyze redox reactions, converting alcohols to ketones and vice versa. | Elucidation of the roles of specific dehydrogenases and reductases in the final steps of this compound biosynthesis. |
| Isomerases | Catalyze the interconversion of isomers. | Investigation of potential isomerases that may be involved in the formation of different this compound stereoisomers. |
Development of Novel Analytical and Spectroscopic Tools for Complex Matrices
The accurate identification and quantification of this compound isomers in complex natural extracts, such as essential oils, present a significant analytical challenge. nih.gov The structural similarity and co-elution of various terpenoids often complicate analysis by conventional methods like gas chromatography-mass spectrometry (GC-MS). terpenebeltfarms.com
Future research in this domain will focus on the development and application of more sophisticated analytical platforms. Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are particularly promising. springernature.comnih.gov For instance, the coupling of comprehensive two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (TOF-MS) can provide enhanced separation and identification of isomeric terpenes. monash.edu Similarly, the online coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) and mass spectrometry (LC-MS) can offer detailed structural information of individual components in a complex mixture without the need for prior isolation. nih.govbenthamscience.com
Another area of development is the creation of chiral sensors for the rapid and sensitive detection of specific enantiomers of this compound. mdpi.com These sensors could be based on various principles, including fluorescence, nih.gov quartz crystal microbalance (QCM), beilstein-journals.org or electrochemical methods. The development of molecularly imprinted polymers (MIPs) specific for this compound isomers could also provide a highly selective method for their separation and quantification. beilstein-journals.org
A significant challenge is the lack of commercially available certified reference standards for all this compound isomers, which is essential for accurate quantification. The synthesis of these standards is a prerequisite for the development and validation of new analytical methods.
| Advanced Analytical Technique | Principle | Potential Application for this compound Analysis |
| Comprehensive 2D GC (GC×GC)-TOF-MS | Enhanced chromatographic separation in two dimensions coupled with high-speed mass spectrometry. | Improved resolution and identification of this compound isomers from other co-eluting terpenes in essential oils. |
| LC-NMR-MS | Combination of liquid chromatography with nuclear magnetic resonance and mass spectrometry for online structural elucidation. | Direct identification of unknown this compound derivatives and related compounds in complex natural extracts. |
| Chiral Stationary Phases for GC and LC | Chromatographic columns with a chiral selector that allows for the separation of enantiomers. | Baseline separation and accurate quantification of individual this compound enantiomers. |
| Chiral Sensors | Devices that produce a measurable signal upon interaction with a specific enantiomer. | Rapid and high-throughput screening of natural extracts for the presence of specific this compound enantiomers. |
Deeper Exploration of Fundamental Molecular Recognition Principles
Understanding how the specific three-dimensional structure of each this compound isomer dictates its interaction with biological targets is a fundamental challenge with significant implications for predicting its biological activity. Future research will need to employ a combination of computational and experimental approaches to unravel these molecular recognition principles.
Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of different this compound isomers with target proteins, such as olfactory receptors or enzymes. mdpi.comnih.gov These computational methods can help to identify key amino acid residues involved in the interaction and predict the binding affinity of different stereoisomers. nih.govresearchgate.net For example, studies on menthol isomers have shown that hydrogen bonding and hydrophobic interactions are crucial for their binding to olfactory receptors. citedrive.com Similar studies on this compound would be highly valuable.
Experimental validation of these computational models is essential. This can be achieved through techniques such as site-directed mutagenesis of the target protein to probe the importance of specific residues, and biophysical methods like isothermal titration calorimetry (ITC) to measure the thermodynamic parameters of binding. nih.gov A deeper understanding of the thermodynamics and kinetics of this compound-receptor interactions will provide a more complete picture of molecular recognition. nih.gov
A key challenge is the identification of the specific biological targets of this compound, which are likely to be diverse. Structure-activity relationship (SAR) studies, where the biological activity of a series of structurally related compounds is compared, will be instrumental in this regard. mdpi.comnih.govnih.gov By systematically modifying the structure of this compound and assessing the impact on its activity, it will be possible to build models that correlate specific structural features with biological function. This knowledge will be invaluable for the rational design of new molecules with desired properties.
Q & A
Q. Advanced: How to resolve spectral data contradictions in this compound characterization?
- Perform iterative analysis by cross-validating results across techniques (e.g., GC-MS retention time vs. NMR coupling constants).
- Apply systematic error checks : Calibrate instruments using certified reference materials (CRMs) and report measurement precision (e.g., ±0.01 ppm for NMR) .
- Use quantum chemical calculations (e.g., DFT) to predict NMR/IR spectra and reconcile experimental discrepancies .
Basic: How to design a reproducible synthesis protocol for this compound?
Methodological Answer:
- Starting Materials: Use isopulegol or p-menthadienol as precursors, ensuring >95% purity (verified via HPLC).
- Catalytic Hydrogenation: Optimize reaction conditions (e.g., H₂ pressure at 50 psi, Pd/C catalyst, 80°C) and monitor completion via TLC .
- Workup: Purify via fractional distillation (boiling point ~230°C) and validate yield/purity with GC-MS.
Q. Advanced: How to address yield-purity trade-offs in large-scale synthesis?
- Apply Design of Experiments (DoE): Vary parameters (temperature, catalyst loading) to identify optimal conditions using response surface methodology .
- Analyze side-product formation via LC-MS and adjust reaction kinetics (e.g., lower temperature for stereochemical control) .
Basic: What literature review strategies are effective for this compound pharmacology studies?
Methodological Answer:
- Database Selection: Prioritize PubMed, Web of Science, and Embase for peer-reviewed articles. Use Boolean queries like (this compound OR "1-Methyl-4-isopropyl-2-cyclohexanol") AND (pharmacokinetics OR toxicity) .
- Inclusion Criteria: Filter studies with in vitro/in vivo models, dose-response data, and mechanistic insights. Exclude non-peer-reviewed sources .
Q. Advanced: How to resolve contradictions in reported pharmacological effects?
- Conduct systematic reviews adhering to PRISMA guidelines. Assess study quality via risk-of-bias tools (e.g., SYRCLE for animal studies) .
- Apply contradiction analysis frameworks : Identify principal contradictions (e.g., conflicting cytotoxicity results) and evaluate methodological variability (e.g., cell line differences) .
Basic: How to ensure ethical compliance in human studies involving this compound?
Methodological Answer:
- Participant Selection: Use stratified random sampling to avoid bias. Document exclusion criteria (e.g., allergies to terpenes) .
- Anonymization: Code participant data (e.g., alphanumeric IDs) and restrict access to principal investigators .
Q. Advanced: How to address data ownership conflicts in collaborative research?
- Draft formal agreements outlining data usage rights, publication credits, and storage protocols (e.g., 5–10 year retention) .
Basic: What statistical methods are appropriate for analyzing this compound’s bioactivity data?
Methodological Answer:
Q. Advanced: How to validate predictive models for this compound’s pharmacokinetics?
- Use bootstrapping to assess model robustness and external validation with independent datasets .
- Compare in silico predictions (e.g., ADMETLab) with in vivo results to refine QSAR models .
Basic: How to ensure data reproducibility in this compound research?
Methodological Answer:
- Protocol Documentation: Share step-by-step methods via repositories like Protocols.io . Include raw data (e.g., NMR FID files) .
- Reagent Transparency: Specify suppliers, lot numbers, and storage conditions for all chemicals .
Q. Advanced: How to implement FAIR principles for this compound datasets?
- Use metadata standards (e.g., ISA-Tab) to enhance findability. Deposit data in FAIR-aligned repositories like Zenodo .
- Adopt version control (e.g., Git) for computational workflows to track analytical changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
